molecular formula C11H10N4O3S2 B4223489 N-(4-methyl-1,3-thiazol-2-yl)-2-(5-nitropyridin-2-yl)sulfanylacetamide

N-(4-methyl-1,3-thiazol-2-yl)-2-(5-nitropyridin-2-yl)sulfanylacetamide

Cat. No.: B4223489
M. Wt: 310.4 g/mol
InChI Key: AOQQHCMNQDZCTF-UHFFFAOYSA-N
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Description

N-(4-methyl-1,3-thiazol-2-yl)-2-(5-nitropyridin-2-yl)sulfanylacetamide is a synthetic organic compound that belongs to the class of thiazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.

Properties

IUPAC Name

N-(4-methyl-1,3-thiazol-2-yl)-2-(5-nitropyridin-2-yl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N4O3S2/c1-7-5-20-11(13-7)14-9(16)6-19-10-3-2-8(4-12-10)15(17)18/h2-5H,6H2,1H3,(H,13,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOQQHCMNQDZCTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=N1)NC(=O)CSC2=NC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201322972
Record name N-(4-methyl-1,3-thiazol-2-yl)-2-(5-nitropyridin-2-yl)sulfanylacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201322972
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

310.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

33.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49816774
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

835899-60-0
Record name N-(4-methyl-1,3-thiazol-2-yl)-2-(5-nitropyridin-2-yl)sulfanylacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201322972
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methyl-1,3-thiazol-2-yl)-2-(5-nitropyridin-2-yl)sulfanylacetamide typically involves the reaction of 4-methyl-1,3-thiazole with 5-nitro-2-pyridine thiol in the presence of a suitable base and solvent. The reaction conditions may include:

    Temperature: Moderate to high temperatures (50-100°C)

    Solvent: Polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)

    Catalyst/Base: Common bases like potassium carbonate (K2CO3) or sodium hydride (NaH)

Industrial Production Methods

Industrial production methods for such compounds often involve large-scale batch reactors where the reaction conditions are optimized for yield and purity. The process may include:

    Purification: Techniques such as recrystallization or chromatography

    Quality Control: Analytical methods like HPLC or NMR to ensure compound purity

Chemical Reactions Analysis

Types of Reactions

N-(4-methyl-1,3-thiazol-2-yl)-2-(5-nitropyridin-2-yl)sulfanylacetamide can undergo various chemical reactions, including:

    Oxidation: Conversion to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide (H2O2)

    Reduction: Reduction of the nitro group to an amine using reducing agents like tin(II) chloride (SnCl2)

    Substitution: Nucleophilic substitution reactions at the thiazole or pyridine rings

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2) in acetic acid

    Reduction: Tin(II) chloride (SnCl2) in hydrochloric acid

    Substitution: Nucleophiles such as amines or thiols in polar solvents

Major Products

    Oxidation: Sulfoxides or sulfones

    Reduction: Amino derivatives

    Substitution: Various substituted thiazole or pyridine derivatives

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules

    Biology: Studied for its potential antimicrobial or antifungal properties

    Medicine: Investigated for its potential as a therapeutic agent in treating infections or other diseases

    Industry: Used in the development of new materials or chemical processes

Mechanism of Action

The mechanism of action of N-(4-methyl-1,3-thiazol-2-yl)-2-(5-nitropyridin-2-yl)sulfanylacetamide involves its interaction with specific molecular targets. These may include:

    Enzymes: Inhibition of key enzymes involved in bacterial or fungal metabolism

    Receptors: Binding to specific receptors to modulate biological pathways

    Pathways: Disruption of critical cellular pathways leading to cell death or growth inhibition

Comparison with Similar Compounds

Similar Compounds

    N-(4-methyl-1,3-thiazol-2-yl)-2-(5-nitropyridin-2-yl)sulfanylacetamide: can be compared with other thiazole derivatives such as:

Uniqueness

  • This compound is unique due to its specific substitution pattern, which may confer distinct biological activities or chemical reactivity compared to other similar compounds.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(4-methyl-1,3-thiazol-2-yl)-2-(5-nitropyridin-2-yl)sulfanylacetamide
Reactant of Route 2
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N-(4-methyl-1,3-thiazol-2-yl)-2-(5-nitropyridin-2-yl)sulfanylacetamide

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